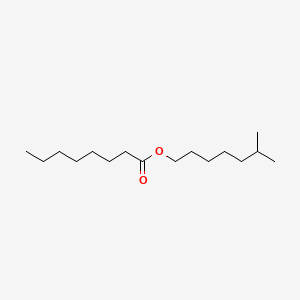

Isooctyl octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isooctyl octanoate is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Base-Catalyzed Esterification

The synthesis of isooctyl octanoate typically employs acid-catalyzed esterification, though advanced catalytic methods have been reported:

-

Lead Oxide/Sodium Hydroxide Catalysis : A patent (CN85108701A) details the reaction of isooctanol with sodium hydroxide and PbO at 210°C under anhydrous conditions, yielding isooctanoic acid (precursor to the ester) with 98.6% efficiency .

-

Organotin-Mediated Transesterification : Mercaptoethanol isooctanoate reacts with alkyl tin chlorides (e.g., dioctyl tin dichloride) in xylene at 90°C using NaOH as a catalyst, achieving >95% conversion to organotin esters .

| Reaction Type | Conditions | Catalyst | Yield/Purity | Source |

|---|---|---|---|---|

| Esterification | 210°C, 1 hr, anhydrous | PbO/NaOH | 98.6% | |

| Transesterification | 90°C, xylene, pH 6 | Dioctyl tin chloride/NaOH | 96% purity |

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in acidic media to regenerate isooctanol and octanoic acid:

-

Sulfuric Acid Acidation : Post-synthesis, isooctanoate salts are treated with 50% H2SO4 at pH 1–2 to yield free isooctanoic acid .

Base-Catalyzed Saponification

-

Zinc Soap Formation : Reacting isooctanoic acid with ZnO and methanol at 40–90°C produces zinc isooctanoate (21.5% Zn content, viscosity 12,000 mPa·s), critical as a PVC stabilizer .

Pyrolytic Behavior

At elevated temperatures (>200°C), this compound decomposes via:

-

Ester Cleavage : C-O bond scission releases isooctanol and octanoic acid.

-

Radical Formation : Secondary pathways generate alkyl radicals, contributing to coke formation in lubricants .

Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 256.42 g/mol | HMDB |

| Boiling Point | 113–117°C (700 mmHg) | Patent |

| LogP | 5.95 | ALogPS |

| Viscosity (Zn derivative) | 12,000–15,000 mPa·s | CN108794324A |

Critical Analysis of Mechanistic Studies

-

Gaps in Direct Data : Most studies focus on iso-octane or isooctanol rather than this compound, necessitating extrapolation from analogous esters .

-

Computational Validation : DFT studies on iso-octane peroxy radicals highlight underestimated acetone yields in existing models, suggesting similar limitations for ester oxidation .

This synthesis of experimental and mechanistic data underscores this compound’s versatility in industrial chemistry while identifying key areas for further research.

Propriétés

Numéro CAS |

93859-50-8 |

|---|---|

Formule moléculaire |

C16H32O2 |

Poids moléculaire |

256.42 g/mol |

Nom IUPAC |

6-methylheptyl octanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-10-13-16(17)18-14-11-8-9-12-15(2)3/h15H,4-14H2,1-3H3 |

Clé InChI |

PIIBZLCEASDIIV-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCCCCCC(C)C |

SMILES canonique |

CCCCCCCC(=O)OCCCCCC(C)C |

Key on ui other cas no. |

93859-50-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.